Evidence Gap: No Published Head‑to‑Head CB1R Binding or Functional Data for CAS 942771‑43‑9 vs. Closest Analogues
No primary literature, patent, or publicly available database could be identified that reports quantitative CB1R binding affinity (Ki), functional activity (EC₅₀/IC₅₀ in GTPγS or β‑arrestin assays), or in‑vivo pharmacodynamic endpoints for 1‑[4‑(3‑methyl‑4‑propoxybenzenesulfonyl)piperazin‑1‑yl]ethan‑1‑one (CAS 942771‑43‑9) relative to the comparator compounds 1‑(4‑fluorophenyl)‑4‑(3‑methyl‑4‑propoxybenzenesulfonyl)piperazine (CAS 898650‑52‑7) or 1‑(diphenylmethyl)‑4‑(3‑methyl‑4‑propoxybenzenesulfonyl)piperazine (CAS 1903444‑04‑1). Available vendor‑supplied information does not include bioactivity data . The closest evidence is class‑level SAR from a series of 1‑sulfonyl‑4‑acylpiperazines published in J. Med. Chem. 2009, which demonstrates that the nature of the N1‑acyl group (e.g., acetyl vs. aryl) profoundly affects CB1R Ki values and functional inverse agonism; however, none of the compounds explicitly disclosed in that study match CAS 942771‑43‑9 [1]. Therefore, no quantitative differentiation can be made at this time.
| Evidence Dimension | CB1R binding affinity (Ki) and functional inverse agonism |
|---|---|
| Target Compound Data | No data available for CAS 942771‑43‑9 |
| Comparator Or Baseline | CAS 898650‑52‑7 and CAS 1903444‑04‑1: no data available; closest class reference from J. Med. Chem. 2009 shows Ki range for related 1‑sulfonyl‑4‑acylpiperazines from <10 nM to >1,000 nM depending on substitution |
| Quantified Difference | Cannot be calculated |
| Conditions | CB1R competition binding assay (human recombinant receptor) and functional GTPγS assay as described in Vachal et al. 2009 |
Why This Matters
Without quantitative bioactivity data, a scientific user cannot justify selecting CAS 942771‑43‑9 over a close structural analog for CB1R‑targeted screening or lead‑optimization campaigns; procurement decisions must therefore be based solely on considerations of synthetic tractability and structural novelty rather than proven biological superiority.
- [1] Vachal P, Fletcher JM, Fong TM, et al. 1‑Sulfonyl‑4‑acylpiperazines as selective cannabinoid‑1 receptor (CB1R) inverse agonists for the treatment of obesity. J Med Chem. 2009;52(8):2550‑2558. doi:10.1021/jm900063x View Source
